molecular formula C9H9F3N2O2 B2481626 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate CAS No. 1520660-94-9

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate

Cat. No.: B2481626
CAS No.: 1520660-94-9
M. Wt: 234.178
InChI Key: JRLSOSFMWJUKAL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group and a pyridinyl carbamate moiety, making it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

Related compounds have been found to inhibitcollagen prolyl-4-hydroxylase , suggesting that this may also be a target for this compound.

Mode of Action

If it does indeed target collagen prolyl-4-hydroxylase like its related compounds, it would likely interact with this enzyme to inhibit its activity . This could result in changes to the structure and function of collagen, a key protein in connective tissues.

Biochemical Pathways

If it inhibits collagen prolyl-4-hydroxylase, it would affect thebiosynthesis of collagen . This could have downstream effects on various biological processes, including tissue repair, wound healing, and fibrosis.

Pharmacokinetics

The presence of the trifluoroethyl group could potentially enhance the compound’s lipophilicity, which might improve its bioavailability .

Result of Action

If it inhibits collagen prolyl-4-hydroxylase, it could potentially reduce the production of hydroxyproline, a key component of collagen . This could lead to changes in the structure and function of tissues that rely on collagen.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate typically involves the reaction of 2-methylpyridin-4-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-6-4-7(2-3-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLSOSFMWJUKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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